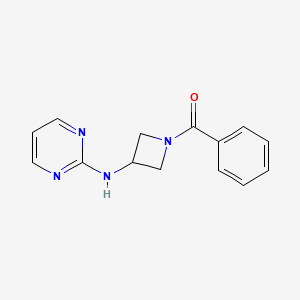

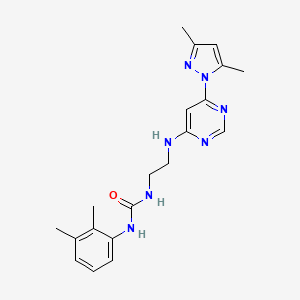

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a chemical compound with the molecular formula C14H14N4O1. It is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

The specific synthesis process for Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not readily available in the search results. However, related compounds have been synthesized and evaluated for anticancer activity2.Molecular Structure Analysis

The molecular structure of Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not explicitly provided in the search results. However, molecular docking studies have been conducted on similar compounds2.Chemical Reactions Analysis

The specific chemical reactions involving Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not detailed in the search results. However, related compounds have been evaluated for their antagonistic activity2.Physical And Chemical Properties Analysis

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a molecular weight of 254.2931. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Antimicrobial Activities

A variety of pyrimidine-azetidinone analogues, including compounds structurally related to Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, have been synthesized and evaluated for their potential in antimicrobial and antitubercular activities. These compounds have shown promising results against a range of bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis, highlighting their potential as a novel class of antimicrobial agents (Chandrashekaraiah et al., 2014). Similarly, other studies have focused on the synthesis of various derivatives to evaluate their antimicrobial activity, providing insights into the structural requirements for activity and potential for further development as therapeutic agents (Patel & Patel, 2017).

Structural and Mechanistic Insights

Research on structurally similar compounds, such as phenyl(perimidin-2-yl)methanone derivatives, has provided valuable structural and mechanistic insights. These studies have utilized single-crystal X-ray diffraction analysis and quantum mechanics to understand the formation mechanisms and the stabilization energy of intermolecular hydrogen bonding. Such insights are crucial for the design and synthesis of novel compounds with improved pharmacological profiles (Anga et al., 2014).

Antitumor and Antiproliferative Activities

Some derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancer cell lines. These compounds have demonstrated cytotoxic activity and were further evaluated for their inhibitory activity against key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). This research indicates the potential of pyrimidine-azetidinone derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation (Bakr & Mehany, 2016).

Optical Properties and Material Science Applications

Investigations into the optical properties of related compounds have shown that these molecules can exhibit remarkable Stokes' shift ranges, with potential applications in material science. Such studies have involved the synthesis of derivatives and their characterization to understand the relationship between chemical structure and optical properties, including absorption and fluorescence spectra. This research suggests the utility of these compounds in developing luminescent materials and understanding their photophysical properties (Volpi et al., 2017).

Safety And Hazards

The specific safety and hazards associated with Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not detailed in the search results. However, it is important to note that this compound is not intended for human or veterinary use1.

Future Directions

The future directions for research involving Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not explicitly stated in the search results. However, similar compounds are being explored in growing numbers of studies as potential modulators of RXRα as anticancer agents2.

Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, further research and expert consultation may be required.

properties

IUPAC Name |

phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVSYNJNGKGRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)